3-Fpnbp

Description

3-Fluoro-PCP (3F-PCP) is a fluorinated derivative of phencyclidine (PCP), belonging to the arylcyclohexylamine class of dissociative anesthetics. It acts primarily as a non-competitive NMDA receptor antagonist, disrupting glutamate signaling and inducing dissociative and psychoactive effects . This compound is utilized in advanced pharmacological and neurochemical research to study:

- Mechanistic pathways: Effects on neurotransmitter systems (e.g., dopamine, serotonin) and downstream cellular responses.

- Therapeutic exploration: Potential applications in modeling dissociative disorders or developing novel neuropsychiatric therapies .

Due to its high purity and stability, 3F-PCP is a preferred research chemical for controlled laboratory studies. Strict safety protocols are mandated during handling due to its potent psychoactive properties .

Properties

CAS No. |

128837-83-2 |

|---|---|

Molecular Formula |

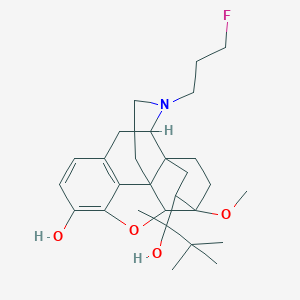

C28H40FNO4 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3 |

InChI Key |

LPNOOYPIGSPXRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |

Synonyms |

3-FPNBP N-(3-fluoropropyl)-N-norbuprenorphine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fpnbp typically involves the alkylation of norbuprenorphine with 3-fluoropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis systems and continuous flow reactors are employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fpnbp undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fpnbp is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the study of fluorine’s effects on molecular interactions and reactivity .

Biology: In biological research, this compound is used to study receptor binding and signaling pathways. Its high affinity for certain receptors makes it a valuable tool in understanding receptor-ligand interactions .

Medicine: this compound has potential therapeutic applications in pain management and addiction treatment. Its modified structure may offer improved efficacy and reduced side effects compared to traditional opioids .

Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents. Its fluorinated structure enhances its stability and bioavailability, making it a valuable component in drug design .

Mechanism of Action

3-Fpnbp exerts its effects by binding to opioid receptors in the central nervous system. The fluoropropyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic and anti-addictive effects. The compound interacts with the mu-opioid receptor, inhibiting pain signals and reducing withdrawal symptoms in opioid-dependent individuals .

Comparison with Similar Compounds

The pharmacological and structural profiles of 3F-PCP are best contextualized against related arylcyclohexylamines, such as PCP, ketamine, and 3-MeO-PCP. Below is a comparative analysis:

Structural and Functional Differences

Key Insights :

- 3F-PCP vs.

- 3F-PCP vs. Ketamine : Ketamine’s chlorophenyl group and shorter alkyl chain reduce its half-life and potency relative to 3F-PCP.

- 3F-PCP vs. 3-MeO-PCP : Methoxy and fluoro substitutions at C3 yield divergent pharmacokinetics; fluorine’s electronegativity may strengthen receptor interactions.

Pharmacological and Therapeutic Profiles

Research Implications :

- 3F-PCP’s prolonged NMDA receptor blockade makes it valuable for studying long-term glutamate dysregulation, unlike ketamine’s transient effects.

- Unlike PCP, 3F-PCP’s fluorinated structure may reduce metabolic toxicity, though comprehensive safety data remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.